Introduction: The Strategic Utility of a Bifunctional Building Block
Introduction: The Strategic Utility of a Bifunctional Building Block
An In-depth Technical Guide to Benzyl N-(2-aminoethyl)carbamate: Properties, Synthesis, and Applications
Benzyl N-(2-aminoethyl)carbamate is a bifunctional organic compound of significant interest to researchers in synthetic chemistry, medicinal chemistry, and materials science. It incorporates two key functional groups within a simple ethylenediamine backbone: a free, nucleophilic primary amine and a secondary amine protected by the versatile benzyloxycarbonyl (Cbz or Z) group. This differential protection transforms the otherwise symmetrically reactive ethylenediamine into a powerful and directional building block.
The primary amine serves as a reactive handle for a wide array of chemical transformations, including acylation, alkylation, and condensation reactions. Simultaneously, the Cbz group provides robust protection for the second nitrogen atom, which can be selectively removed under specific, mild conditions to unveil a new reactive site.[1][2] This strategic arrangement allows for the sequential and controlled elaboration of molecular structures, making Benzyl N-(2-aminoethyl)carbamate an invaluable precursor for the synthesis of complex nitrogen-containing heterocycles, pharmaceutical intermediates, and specialized linkers. Its synonyms include N-Cbz-ethylenediamine, N-(Benzyloxycarbonyl)-1,2-diaminoethane, and Benzyl 2-aminoethylcarbamate.
This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
PART 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is fundamental to its successful application in the laboratory, informing choices regarding solvents, reaction conditions, and purification methods. Benzyl N-(2-aminoethyl)carbamate is typically handled as its free base or as a more stable hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | benzyl N-(2-aminoethyl)carbamate | PubChem[3] |
| CAS Number | 72080-83-2 | PubChem[3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[3] |
| Molecular Weight | 194.23 g/mol | PubChem[3] |
| Appearance | White to off-white solid or crystalline powder | LookChem |
| Melting Point (HCl Salt) | 169-172 °C | LookChem |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCN | PubChem[3] |
| InChIKey | QMMFTRJQCCVPCE-UHFFFAOYSA-N | PubChem[3] |
| Solubility | Soluble in water (as HCl salt), methanol, chloroform | LookChem, Grokipedia[1] |
PART 2: Synthesis and Experimental Protocols
The cornerstone of using Benzyl N-(2-aminoethyl)carbamate is its efficient and selective synthesis. The primary strategy involves the mono-N-protection of ethylenediamine, a process where careful control of stoichiometry and reaction conditions is paramount to prevent the formation of the double-protected byproduct.
Synthesis via Nucleophilic Acyl Substitution
The most common laboratory preparation involves the reaction of excess ethylenediamine with one equivalent of benzyl chloroformate (Cbz-Cl) under basic conditions. The excess diamine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.
Causality Behind Experimental Choices:
-
Excess Ethylenediamine: Using a significant excess of ethylenediamine (typically 5-10 equivalents) statistically favors the mono-acylation product. Once one amine has reacted, the resulting product is less nucleophilic and less concentrated than the remaining starting diamine, disfavoring a second reaction.
-
Low Temperature: The reaction is highly exothermic. Performing the addition of benzyl chloroformate at low temperatures (0-5 °C) helps to control the reaction rate, minimize side reactions, and improve selectivity.
-
Aqueous or Biphasic System: The reaction can be run in various solvents. A biphasic system (e.g., dichloromethane and water) with an added base like sodium carbonate allows for easy separation and neutralization of the HCl byproduct.
Experimental Protocol: Synthesis of Benzyl N-(2-aminoethyl)carbamate
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethylenediamine (X equivalents) and a suitable solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve benzyl chloroformate (1 equivalent) in DCM. Add this solution dropwise to the stirred ethylenediamine solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete consumption of the limiting reagent.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography. Alternatively, it can be converted to its hydrochloride salt by dissolving the crude oil in a solvent like diethyl ether and bubbling dry HCl gas through the solution, which causes the pure salt to precipitate.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of Benzyl N-(2-aminoethyl)carbamate.
PART 3: Chemical Reactivity and Strategic Transformations
The synthetic value of Benzyl N-(2-aminoethyl)carbamate lies in the orthogonal reactivity of its two nitrogen centers. This allows for selective chemical modifications at the primary amine while the Cbz-protected amine remains inert, followed by a strategic deprotection step to reveal the second amine for further functionalization.
Reactions at the Primary Amine
The terminal -NH₂ group is a potent nucleophile and a convenient handle for molecular elaboration. It readily participates in:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN) to form secondary amines.
These reactions are fundamental in drug development for attaching the diamine linker to a core scaffold or for building out a pharmacophore.
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The removal of the Cbz group is a critical step that unmasks the second primary amine. The choice of deprotection method is dictated by the functional groups present in the rest of the molecule.[4]
This is the most common and mildest method for Cbz deprotection.[5]
-
Mechanism: The reaction proceeds via the cleavage of the C-O bond at the benzylic position. The catalyst (typically palladium on carbon) facilitates the addition of hydrogen across this bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[5]
-
Conditions: Hydrogen gas (H₂) at atmospheric or slightly elevated pressure, with a catalytic amount of Palladium on Carbon (Pd/C) in a protic solvent like methanol or ethanol.
-
Trustworthiness: This method is highly reliable and clean, as the byproducts (toluene and CO₂) are volatile and easily removed. However, it is incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some aromatic halides.[6]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
-
Setup: Dissolve the Cbz-protected substrate (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel, evacuate the inert atmosphere, and replace it with hydrogen gas (H₂), typically from a balloon or a pressurized system.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.
For substrates containing functionalities sensitive to reduction, strong acidic conditions can be employed.
-
Conditions: A solution of hydrogen bromide (HBr) in acetic acid (AcOH) is a classic reagent for this transformation.[7]
-
Mechanism: The carbamate oxygen is protonated, followed by nucleophilic attack (S_N_2) of the bromide ion on the benzylic carbon, releasing the carbamic acid, which then decarboxylates.
-
Causality: This method is effective but harsh. It is not suitable for molecules containing other acid-labile groups.
Recent advances have introduced milder, nucleophilic deprotection protocols that offer complementary selectivity.
-
Conditions: Reagents such as 2-mercaptoethanol in the presence of a base can deprotect Cbz groups.[8][9]
-
Mechanism: This proceeds via an S_N_2 attack of the thiolate nucleophile at the benzylic carbon.[9]
-
Trustworthiness: This protocol is advantageous for substrates that are sensitive to both standard hydrogenolysis and strong acids, providing a valuable alternative in complex syntheses.[8][9]
PART 4: Applications in Drug Discovery and Development
The unique structure of Benzyl N-(2-aminoethyl)carbamate makes it a versatile tool in the synthesis of biologically active molecules.
-
Scaffold for Heterocycles: Once fully deprotected, the resulting ethylenediamine is a classic precursor for a vast range of nitrogen-containing heterocycles, such as piperazines and diazepines, which are privileged scaffolds in medicinal chemistry.
-
Linker Chemistry: In the development of targeted therapies like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are required to connect a targeting moiety to an effector molecule. The sequential reactivity of Benzyl N-(2-aminoethyl)carbamate allows it to be incorporated directionally into these complex linker architectures.
-
Peptide Bond Isosteres: The carbamate linkage is structurally related to the amide bond of peptides but exhibits enhanced stability against proteolytic degradation by enzymes.[10] This makes carbamate-containing structures, including derivatives of Benzyl N-(2-aminoethyl)carbamate, valuable as peptide bond surrogates in the design of peptidomimetic drugs with improved pharmacokinetic profiles.[10]
PART 5: Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: Benzyl N-(2-aminoethyl)carbamate and its hydrochloride salt are classified as irritants. The Globally Harmonized System (GHS) hazard statements include:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[12]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15]
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Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]
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aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
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Rice, F. G., & Schlangen, M. J. (Year). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. eCommons@UDayton. [Link]
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ResearchGate. Can anyone suggest debenzylation on solid phase peptide synthesis?. ResearchGate. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Nature Chemistry, 3(5), 335–337. [Link]
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LibreTexts Chemistry. 26.7: Peptide Synthesis. LibreTexts. [Link]
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Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Molbase. BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE 72080-83-2 wiki. Molbase. [Link]
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Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamates Using 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]
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NC Quimica. BENZYL SYNTHESIS. #ncchem. YouTube. [Link]
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